"synthesis and characterization of Pyrazino[2,3-f]phenanthroline"
"synthesis and characterization of Pyrazino[2,3-f]phenanthroline"
An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of pyrazino[2,3-f]phenanthroline, a heterocyclic aromatic compound of significant interest in coordination chemistry, materials science, and biomedical research. Its rigid, planar, and π-conjugated system makes it a versatile ligand for the formation of stable metal complexes with tunable photophysical and electrochemical properties.[1] This document outlines detailed experimental protocols for its multi-step synthesis and a thorough guide to its characterization using various spectroscopic and analytical techniques.
Introduction
Pyrazino[2,3-f]phenanthroline is a polycyclic heteroaromatic molecule built upon a 1,10-phenanthroline framework with a fused pyrazine ring. This extension of the π-system and the introduction of additional nitrogen atoms grant it unique electronic properties, making it a powerful building block in supramolecular chemistry and functional materials. The planarity and rigidity of the structure pre-organize the nitrogen donor atoms for effective coordination with metal ions, enhancing the stability of the resulting metal complexes.[2] Its derivatives are being explored for a wide range of applications, including as emitters in Organic Light-Emitting Diodes (OLEDs), photosensitizers in solar cells, components in molecular devices, and as probes for biological systems.[3][4] Specifically, its strong electron-accepting nature makes it a valuable component in designing materials for Thermally Activated Delayed Fluorescence (TADF) and as a ligand in photoredox catalysis.[2][3][5] This guide serves as a resource for researchers, providing a detailed walkthrough of the synthetic pathway from commercially available precursors and the analytical methods required to verify the product's identity and purity.
Synthesis of Pyrazino[2,3-f]phenanthroline
Synthetic Pathway Overview
The synthesis of pyrazino[2,3-f]phenanthroline is a well-established multi-step process that begins with the commercially available 1,10-phenanthroline.[1] The overall pathway involves three key transformations:
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Oxidation: The 1,10-phenanthroline core is first oxidized at the 5- and 6-positions to form the intermediate 1,10-phenanthroline-5,6-dione. This step is crucial as it introduces the carbonyl functionalities necessary for the subsequent condensation.
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Reductive Amination: The dione intermediate is then reduced to form 5,6-diamino-1,10-phenanthroline.
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Condensation: Finally, the diamine is condensed with a 1,2-dicarbonyl compound. For the synthesis of the unsubstituted parent molecule, glyoxal is the simplest and most common reactant, which reacts with the diamine to form the pyrazine ring, yielding the target pyrazino[2,3-f]phenanthroline.[1]
Caption: Synthetic pathway for pyrazino[2,3-f]phenanthroline.
Detailed Experimental Protocols
Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione (Oxidation) This procedure relies on a strong oxidizing environment to functionalize the electron-rich phenanthroline core. The combination of nitric and sulfuric acid creates a potent nitrating/oxidizing medium.
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Materials: 1,10-phenanthroline monohydrate, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), potassium bromide (KBr), ice, sodium carbonate (Na₂CO₃).[1]
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Procedure:
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In a flask cooled in an ice bath, cautiously add 1,10-phenanthroline to concentrated sulfuric acid with stirring.
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Slowly add potassium bromide, followed by the dropwise addition of fuming nitric acid, ensuring the temperature is maintained.
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After the addition is complete, allow the mixture to warm to room temperature and then heat gently for several hours.
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Pour the reaction mixture over crushed ice to precipitate the product.
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Neutralize the solution carefully with sodium carbonate.
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Filter the resulting solid, wash thoroughly with water, and dry to yield the crude 1,10-phenanthroline-5,6-dione.[1]
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Step 2: Synthesis of 5,6-Diamino-1,10-phenanthroline (Reduction) This step converts the dione to a diamine, which is the direct precursor for the final ring formation.
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Materials: 1,10-Phenanthroline-5,6-dione, a suitable reducing agent (e.g., sodium dithionite, Na₂S₂O₄), aqueous ammonia.
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Procedure:
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Suspend the 1,10-phenanthroline-5,6-dione in a mixture of water and ammonia.
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Heat the suspension and add the reducing agent portion-wise until the color changes, indicating the reduction is complete.
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Cool the mixture and collect the precipitated solid by filtration.
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Wash the product with cold water and dry under vacuum to yield 5,6-diamino-1,10-phenanthroline.
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Step 3: Synthesis of Pyrazino[2,3-f]phenanthroline (Condensation) The final step is an acid-catalyzed condensation reaction that forms the pyrazine ring.
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Materials: 5,6-diamino-1,10-phenanthroline, glyoxal (40% solution in water), ethanol, acetic acid (catalytic amount).[1]
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Procedure:
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Dissolve 5,6-diamino-1,10-phenanthroline in ethanol, adding a catalytic amount of acetic acid.
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Slowly add an aqueous solution of glyoxal to the reaction mixture.
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Reflux the mixture for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Collect the precipitated solid by filtration, wash with water and ethanol, and dry.[1]
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Purification and Characterization
Purification
The crude product from the synthesis is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final product with high purity.[1]
Characterization Workflow
A combination of spectroscopic and analytical techniques is essential to confirm the structure and assess the purity of the synthesized pyrazino[2,3-f]phenanthroline.
Caption: General workflow for the characterization of pyrazino[2,3-f]phenanthroline.
Spectroscopic and Analytical Protocols
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
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System: A standard HPLC system with a C18 reverse-phase column and a UV detector.[1]
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Mobile Phase: A gradient of acetonitrile and water is typically effective.
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Procedure: A dilute solution of the sample is injected, and the purity is calculated from the peak area percentage in the resulting chromatogram.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Instrument: A 400 MHz or higher NMR spectrometer.[1]
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the compound's solubility.
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Procedure: A ¹H NMR spectrum is acquired to observe the proton environment, followed by a ¹³C NMR spectrum to identify the carbon skeleton. The number of signals, their chemical shifts, and splitting patterns are used to confirm the structure.[1]
-
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.
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Technique: High-Resolution Mass Spectrometry (HRMS) using methods like Electrospray Ionization (ESI).[1]
-
Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The accurate mass measurement of the molecular ion peak ([M+H]⁺) is compared with the theoretical mass to confirm the elemental formula.[1]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.[1]
-
Procedure: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. Characteristic peaks for aromatic C-H and C=N stretching vibrations are expected.
-
-
UV-Visible (UV-Vis) Spectroscopy: Investigates the electronic transitions within the molecule.
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Instrument: A double-beam UV-Vis spectrophotometer.
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Solvent: A UV-grade solvent such as dichloromethane or ethanol.[1]
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Procedure: The absorption spectrum is recorded (e.g., 200-800 nm) to determine the absorption maxima (λmax), which correspond to π-π* and n-π* electronic transitions within the conjugated system.[1]
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Summary of Physicochemical and Spectroscopic Data
| Property | Data | Source(s) |
| Molecular Formula | C₁₄H₈N₄ | [1][6] |
| Molecular Weight | 232.24 g/mol | [1][6] |
| Appearance | Solid | [1][7] |
| Melting Point | 310-315 °C | [1][3][7] |
| Purity (Assay) | ≥99% (HPLC) | [1][7] |
| ¹H NMR (DMSO-d₆) | δ 9.12 (d), characteristic aromatic signals | [1] |
| ¹³C NMR (Representative) | Peaks in the aromatic region (e.g., 143.5, 139.5, 136.8 ppm) | [1] |
Properties and Applications
Electronic and Photophysical Properties
The extensive π-conjugated system of pyrazino[2,3-f]phenanthroline governs its electronic and photophysical properties. The pyrazine ring acts as an electron acceptor, which significantly influences the molecule's reduction potentials and the energy level of its Lowest Unoccupied Molecular Orbital (LUMO).[2] This strong electron-withdrawing character is a key feature exploited in modern materials science.[4] In donor-acceptor type molecules designed for TADF applications, the pyrazino[2,3-f]phenanthroline core serves as a robust acceptor, lending planarity and stabilizing the LUMO.[2][8] The absorption spectrum is characterized by intense π-π* transitions, and in donor-acceptor derivatives, by broad intramolecular charge transfer (ICT) bands at longer wavelengths.[2][8]
Key Application Areas
The unique properties of pyrazino[2,3-f]phenanthroline and its derivatives have led to their use in several advanced applications:
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Organic Light-Emitting Diodes (OLEDs): The ability to create derivatives with tunable electronic properties makes this scaffold highly suitable for developing efficient TADF emitters for next-generation displays and lighting.[4][8][9]
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Biochemical Research: Metal complexes of pyrazino[2,3-f]phenanthroline can intercalate with DNA due to their planar aromatic structure. This interaction makes them potential candidates for molecular probes, diagnostic tools, and therapeutic agents with anticancer activity.[10][11]
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Catalysis: The ligand is used to synthesize metal complexes that can act as catalysts in various organic transformations and polymerization reactions.[1]
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Solar Energy Conversion: As a ligand, it is used in copper(I) and ruthenium(II) complexes for applications in solar energy conversion technologies, where it can act as an electron acceptor.[1][3]
Conclusion
Pyrazino[2,3-f]phenanthroline is a molecule of significant synthetic and functional value. The well-defined, three-step synthesis from 1,10-phenanthroline provides reliable access to this important building block. Rigorous characterization using a suite of standard analytical techniques such as NMR, MS, and HPLC is essential to ensure the structural integrity and purity required for high-performance applications. Its inherent electronic properties, particularly its planarity and electron-accepting nature, have established it as a critical component in the development of advanced materials for OLEDs, catalysis, and biomedical applications, promising continued innovation in these fields.
References
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Design and Synthesis of Pyrazino[2,3-f][1][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. ChemRxiv. Available from: [Link]
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Design and Synthesis of Pyrazino[2,3-f][1][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Cambridge Open Engage. Available from: [Link]
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A potent drug candidature of Cu(II) pyrazino[2,3‐f][1][5]phenanthroline complexes with bioactive ligands: synthesis, crystal structures, biomolecular interactions, radical scavenging and cytotoxicities. Taylor & Francis Online. Available from: [Link]
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A potent drug candidature of Cu(II) pyrazino[2,3‐f][1][5]phenanthroline complexes with bioactive ligands: synthesis, crystal structures, biomolecular interactions, radical scavenging and cytotoxicities. Taylor & Francis Online. Available from: [Link]
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Pyrazino[2,3‐f][1][5]phenanthroline Derivatives for Oxygen‐Tolerant Dual Photoredox/Copper Catalyzed Atom Transfer Radical Polymerization with Ultra‐low Catalyst Dosage. ResearchGate. Available from: [Link]
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Pyrazino[2,3-f][1][5]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Royal Society of Chemistry. Available from: [Link]
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2,3-Bis(furan-2-yl)pyrazino[2,3-f][1][5]phenanthroline. National Institutes of Health. Available from: [Link]
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